Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Overview
Description
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone is a useful research compound. Its molecular formula is C16H18O6 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Aromatic Ring Synthesis
A study by Solladié et al. (1995) demonstrates the synthesis of substituted dihydrobenzofurans through a 1,3-Michael-Claisen reaction, showcasing a method for the formation of complex aromatic structures which may be related to the synthesis of compounds like Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (Solladié, Dominique Boeffel, & Maignan, 1995).
Efficient Synthesis of Related Compounds
Li et al. (2009) discuss a green and efficient synthesis method for aryl-tetrahydrodibenzo[b,i]xanthene derivatives, indicating advancements in synthesizing complex organic compounds that might share similarities with this compound (Li, Baixiang Du, Xiao-Ping Xu, D. Shi, & S. Ji, 2009).
Potential Applications
Novel Macrocycle Synthesis
Research by Podda et al. (1984) describes the preparation of new macrocycles containing the diglycolyl moiety, which might have implications in creating frameworks for compounds like this compound (Podda, Anchisi, Corda, Fadda, & Maccioni, 1984).
Unanticipated Formation of Novel Compounds
Breton and Martin (2018) discuss the unexpected formation of novel heterocyclic compounds during experimental procedures, highlighting the potential for discovering new properties and applications of compounds like this compound (Breton & Martin, 2018).
Synthesis of Fused N-Heterocyclic Derivatives
]-1,1',3,3'-tetraone. Such methodologies expand the possibilities in the synthesis of heterocyclic compounds (Madhubabu, Shankar, G. R. Reddy, Rao, M. V. Rao, & Akula, 2016).
Structural and Spectroscopic Analysis
- Structure and Properties of Polymethine Dyes: Webster et al. (2008) conducted a detailed analysis of polymethine dyes, which might share structural similarities with this compound. Their work provides insights into the spectroscopic properties of complex organic compounds (Webster, Padilha, Honghua Hu, Przhonska, Hagan, E. W. Stryland, Bondar, Davydenko, Slominsky, & Kachkovski, 2008).
Safety and Hazards
Properties
IUPAC Name |
5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-yl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKMHUMILUWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3CCC4C(C3)C(=O)OC4=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122640-83-9 | |
Record name | Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What impact does the use of Dodecanedioic anhydride have on the properties of the resulting polyimide films?
A1: While not explicitly used in the research papers provided, Dodecanedioic anhydride, as an aliphatic dianhydride monomer, can be utilized to introduce flexibility into the polyimide backbone. This is in contrast to aromatic dianhydrides, which generally lead to more rigid structures. [, ] This increased flexibility can be advantageous for applications requiring improved toughness, processability, or solubility in common solvents.
Q2: How does the structure of Dodecanedioic anhydride compare to other dianhydrides used in the research, and what implications might these structural differences have on the final polyimide properties?
A2: Dodecanedioic anhydride possesses a linear, aliphatic structure, unlike some of the dianhydrides mentioned in the research papers, such as pyromellitic dianhydride or benzophenonetetracarboxylic dianhydride, which have aromatic rings. [] This structural difference directly influences the flexibility and conformation of the resulting polyimide chains. Polyimides synthesized with Dodecanedioic anhydride are expected to exhibit lower glass transition temperatures (Tg) and potentially different solubility profiles compared to their aromatic counterparts due to the flexible aliphatic segment.
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